CAY10618, also known as GPP78, is a potent inhibitor of Nicotinamide phosphoribosyltransferase. This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide, a vital coenzyme involved in numerous metabolic processes. The inhibition of this enzyme has been proposed as a novel therapeutic target for various diseases, including cancer and metabolic disorders.
CAY10618 has been developed and studied by various research entities and pharmaceutical companies. It has been referenced in multiple scientific publications and product listings, including those from MedKoo, MedChemExpress, and Cayman Chemical, which provide detailed information about its chemical properties and applications.
CAY10618 is classified as a small molecule drug candidate. It falls under the category of enzyme inhibitors specifically targeting Nicotinamide phosphoribosyltransferase. Its chemical structure is defined by the International Union of Pure and Applied Chemistry naming conventions, with the CAS number 1202580-59-3.
The synthesis of CAY10618 involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through established synthetic pathways. Specific details regarding the exact reagents and conditions are often proprietary or not fully disclosed in public literature but typically include:
The synthesis usually employs techniques such as:
The molecular structure of CAY10618 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The compound's three-dimensional conformation plays a significant role in its biological activity.
CAY10618 primarily functions through competitive inhibition of its target enzyme. The following types of reactions are relevant:
The detailed kinetics of these reactions can be studied using:
CAY10618 exerts its pharmacological effects by binding to the active site of Nicotinamide phosphoribosyltransferase, thereby preventing substrate access. This inhibition leads to decreased levels of nicotinamide mononucleotide and subsequently lowers NAD+ levels within cells.
CAY10618 has several scientific applications:
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This pathway is critical for maintaining cellular NAD+ pools, especially in cancer cells with heightened metabolic demands [6]. NAMPT inhibition depletes NAD+, disrupting energy metabolism and DNA repair pathways, making it a compelling anticancer strategy. Small-molecule NAMPT inhibitors like CAY10618 (GPP78) exploit this vulnerability to induce selective cancer cell death [1] [6].
CAY10618 is a potent NAMPT inhibitor with an IC50 of 3.0 nM for NAD+ depletion. It competitively binds NAMPT’s active site, blocking NMN synthesis and causing rapid NAD+ reduction. This disrupts glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, as GAPDH requires NAD+ as a cofactor [5] [6]. Consequently, ATP synthesis stalls, triggering metabolic crisis and cell death.
While NAMPT inhibitors like CAY10618 show broad preclinical activity, resistance mechanisms and tumor-type specificity remain incompletely characterized. Key gaps include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7